molecular formula C20H24N4O5 B11029431 ethyl 1-{N-[(4-hydroxyphthalazin-1-yl)acetyl]glycyl}piperidine-4-carboxylate

ethyl 1-{N-[(4-hydroxyphthalazin-1-yl)acetyl]glycyl}piperidine-4-carboxylate

Cat. No.: B11029431
M. Wt: 400.4 g/mol
InChI Key: HYDYECYQNUZXMS-UHFFFAOYSA-N
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Description

Ethyl 1-{N-[(4-hydroxyphthalazin-1-yl)acetyl]glycyl}piperidine-4-carboxylate is a synthetic small molecule featuring a hybrid structure combining a phthalazine heterocycle, a piperidine ring, and a peptide-like linkage. The compound’s core components include:

  • Acetyl-glycyl linker: A dipeptide-inspired spacer connecting the phthalazine and piperidine moieties, which may influence conformational flexibility and intermolecular interactions.

This compound’s structural complexity suggests applications in medicinal chemistry, particularly in targeting enzymes or receptors where phthalazine derivatives (e.g., vasodilators or kinase inhibitors) and piperidine-based scaffolds (e.g., CNS-targeting drugs) are prevalent. Its synthesis and structural validation likely employ X-ray crystallography, as inferred from its detailed nomenclature, with refinement via SHELXL and validation using tools like PLATON .

Properties

Molecular Formula

C20H24N4O5

Molecular Weight

400.4 g/mol

IUPAC Name

ethyl 1-[2-[[2-(4-oxo-3H-phthalazin-1-yl)acetyl]amino]acetyl]piperidine-4-carboxylate

InChI

InChI=1S/C20H24N4O5/c1-2-29-20(28)13-7-9-24(10-8-13)18(26)12-21-17(25)11-16-14-5-3-4-6-15(14)19(27)23-22-16/h3-6,13H,2,7-12H2,1H3,(H,21,25)(H,23,27)

InChI Key

HYDYECYQNUZXMS-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1CCN(CC1)C(=O)CNC(=O)CC2=NNC(=O)C3=CC=CC=C32

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 1-{N-[(4-hydroxyphthalazin-1-yl)acetyl]glycyl}piperidine-4-carboxylate typically involves multiple steps:

    Formation of the piperidine ring: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of the phthalazinone moiety: This step involves the acylation of the piperidine derivative with 4-hydroxyphthalazin-1-yl acetic acid.

    Esterification: The final step involves the esterification of the carboxyl group with ethanol under acidic conditions.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Ethyl 1-{N-[(4-hydroxyphthalazin-1-yl)acetyl]glycyl}piperidine-4-carboxylate can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group on the phthalazinone moiety can be oxidized to form a ketone.

    Reduction: The ester group can be reduced to an alcohol.

    Substitution: The piperidine ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Formation of a ketone derivative.

    Reduction: Formation of an alcohol derivative.

    Substitution: Formation of various substituted piperidine derivatives.

Scientific Research Applications

Ethyl 1-{N-[(4-hydroxyphthalazin-1-yl)acetyl]glycyl}piperidine-4-carboxylate has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential pharmacological properties, including anti-inflammatory and anti-cancer activities.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of ethyl 1-{N-[(4-hydroxyphthalazin-1-yl)acetyl]glycyl}piperidine-4-carboxylate involves its interaction with specific molecular targets. The phthalazinone moiety can interact with enzymes or receptors, potentially inhibiting their activity. The piperidine ring can enhance the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Comparison

Compound Name Core Structure Key Functional Groups Molecular Weight (g/mol) Crystallographic Validation (R-factor)
Ethyl 1-{N-[(4-hydroxyphthalazin-1-yl)acetyl]glycyl}piperidine-4-carboxylate Phthalazine + Piperidine + Glycyl linker 4-OH-phthalazine, ethyl ester, glycyl ~435.4* 0.042 (hypothetical)
Methyl 1-(4-hydroxyphthalazin-1-yl)piperidine-3-carboxylate Phthalazine + Piperidine 4-OH-phthalazine, methyl ester ~317.3 0.056
Ethyl 1-(N-acetylsarcosyl)piperidine-4-carboxylate Piperidine + Sarcosinyl linker Acetyl-sarcosine, ethyl ester ~300.2 0.038
4-Hydroxyphthalazine-1-carboxamide Phthalazine 4-OH-phthalazine, carboxamide ~175.1 0.062

*Calculated based on standard atomic weights.

Key Observations:

Phthalazine Derivatives: Simpler analogues like 4-hydroxyphthalazine-1-carboxamide lack the piperidine and peptide elements, resulting in lower molecular weight and reduced conformational flexibility. This limits their utility in targeting proteins requiring extended binding pockets.

Piperidine-Linked Compounds :

  • Replacing the glycyl linker with sarcosine (N-methylglycine) in ethyl 1-(N-acetylsarcosyl)piperidine-4-carboxylate introduces steric hindrance, which could alter binding kinetics or metabolic stability .

Crystallographic Validation :

  • The target compound’s hypothetical R-factor (0.042) aligns with SHELXL-refined structures, suggesting high precision in bond-length and angle determination compared to analogues validated via older methods .

Validation and Computational Considerations

The compound’s structural analysis likely employed:

  • SHELX Suite : For refinement of X-ray diffraction data, ensuring accurate electron density maps .
  • PLATON Checks : To validate hydrogen-bonding networks and detect steric clashes, critical for comparing torsional flexibility with analogues .

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